N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide
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Description
N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C27H36N4O2 and its molecular weight is 448.611. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Transporter-Mediated Excretion
Compounds with structural similarities to the query have been studied for their metabolic pathways and transporter-mediated renal and hepatic excretion. For instance, the metabolites of a novel inhibitor of the If channel expressed in the sinus node of the heart were identified, indicating that these compounds are majorly secreted into urine and plasma, with specific metabolites being secreted via human organic cation transporter 2 (hOCT2) and human organic anion transporter 1 (hOAT1) (Umehara et al., 2009).
Structural Analysis and Binding Profiles
The crystal structures of arylpiperidinyl-2(1H)-3,4-dihydroquinolinones, demonstrating dual dopamine D2 and serotonin 5-HT1A receptor profiles, have been synthesized and analyzed. This structural information is crucial for understanding the binding interactions and designing compounds with specific receptor targets (Ullah et al., 2015).
Chemical Reactions and Synthesis
Research has explored the reactions of enamino pyrrolidide and piperidide with ninhydrin, leading to the formation of compounds with a hexacyclic system, demonstrating the synthetic versatility of tetrahydroisoquinoline derivatives (Mikhailovskii et al., 2016).
Zinc Sensing and Fluorescent Applications
Bisquinoline derivatives have been synthesized for their fluorescent responses toward zinc ion, indicating applications in cellular fluorescent microscopic analysis. This highlights the potential of structurally related compounds in bioimaging and metal ion sensing (Mikata et al., 2009).
Anticonvulsant Activity
Analogues based on the piperidinecarboxylic acid and related pharmacophores have been synthesized and evaluated for their anticonvulsant activity. This demonstrates the therapeutic potential of structurally similar compounds in treating seizures (Ho et al., 2001).
properties
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c1-20-8-10-21(11-9-20)18-28-26(32)27(33)29-19-25(31-15-4-3-5-16-31)23-12-13-24-22(17-23)7-6-14-30(24)2/h8-13,17,25H,3-7,14-16,18-19H2,1-2H3,(H,28,32)(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCZJYGWJVDVLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide |
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